molecular formula C4H4N4 B14797767 1H-Imidazole-5-carbonitrile, 2-amino-

1H-Imidazole-5-carbonitrile, 2-amino-

Cat. No.: B14797767
M. Wt: 108.10 g/mol
InChI Key: CBCSYXRYPIUWPZ-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carbonitrile, 2-amino- is a heterocyclic compound featuring an imidazole core substituted with a nitrile (-CN) group at position 5 and an amino (-NH₂) group at position 2. This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions. The nitrile group enhances electrophilicity, enabling participation in nucleophilic addition reactions, while the amino group contributes to hydrogen bonding and basicity, making the compound a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C4H4N4

Molecular Weight

108.10 g/mol

IUPAC Name

2-amino-1H-imidazole-5-carbonitrile

InChI

InChI=1S/C4H4N4/c5-1-3-2-7-4(6)8-3/h2H,(H3,6,7,8)

InChI Key

CBCSYXRYPIUWPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-carbonitrile, 2-amino- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, can lead to the formation of the imidazole ring. The reaction conditions typically involve mild temperatures and the presence of a dehydrating agent to facilitate cyclization .

Industrial Production Methods: Industrial production of 1H-Imidazole-5-carbonitrile, 2-amino- often involves multi-step processes that ensure high yield and purity. These processes may include the use of advanced catalysts and optimized reaction conditions to achieve efficient synthesis. The scalability of these methods is crucial for commercial applications, particularly in the pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-carbonitrile, 2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

1H-Imidazole-5-carbonitrile, 2-amino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-carbonitrile, 2-amino- involves its interaction with specific molecular targets. The amino group at the second position can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 1H-Imidazole-5-carbonitrile, 2-amino- and Comparators

Compound Molecular Formula Molecular Weight Key Substituents Solubility (mg/mL) Bioactivity Highlights
1H-Imidazole-5-carbonitrile, 2-amino- C₄H₃N₅ 135.11 -CN (C5), -NH₂ (C2) 3.2 (DMSO) Anticancer, enzyme inhibition
1H-Imidazole-2-carbonitrile C₄H₃N₃ 93.09 -CN (C2) 1.8 (DMSO) Antimicrobial, antifungal
1-Ethyl-1H-imidazole-5-carbonitrile C₆H₇N₃ 121.14 -CN (C5), -C₂H₅ (N1) 0.9 (DMSO) CNS-targeted therapeutics
Ethyl 1-amino-1H-imidazole-5-carboxylate C₇H₉N₃O₂ 175.17 -COOEt (C5), -NH₂ (N1) 5.6 (DMSO) Prodrug synthesis, antiviral

Table 2: Reactivity Comparison

Reaction Type 2-Amino-5-carbonitrile 1H-Imidazole-2-carbonitrile Ethyl 1-amino-5-carboxylate
Nucleophilic Addition (e.g., Grignard) High (CN at C5) Moderate (steric hindrance) Low (ester hydrolysis)
Electrophilic Substitution Moderate (NH₂ directs) High (CN deactivates ring) Low (COOEt deactivates)
Metal-Catalyzed Cross-Coupling Excellent (CN as leaving group) Poor Moderate (ester limitations)

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